molecular formula C21H17FN4OS B2647707 3-amino-N-(4-fluorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 496019-19-3

3-amino-N-(4-fluorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B2647707
CAS RN: 496019-19-3
M. Wt: 392.45
InChI Key: VMMFACOTAWNEDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of thieno[2,3-b]pyridine, which is a heterocyclic compound. Heterocyclic compounds contain a ring structure with at least two different elements as ring members. Thieno[2,3-b]pyridine derivatives have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of such compounds typically involves the formation of the thieno[2,3-b]pyridine core, followed by functionalization to introduce the various substituents . The specific methods would depend on the exact structure of the target compound.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thieno[2,3-b]pyridine core, with the various substituents attached at the appropriate positions. The 3-amino and 6-pyridinyl groups would be attached to the thieno[2,3-b]pyridine ring, while the N-(4-fluorophenethyl) group would be attached to the carboxamide .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-rich nature of the thieno[2,3-b]pyridine core, as well as the electron-withdrawing effects of the carboxamide group and the electron-donating effects of the amino group .

Scientific Research Applications

Antiproliferative Activity

  • A study by van Rensburg et al. (2017) explored the synthesis of 2-chlorophenyl carboxamide thienopyridines, a class of compounds related to 3-amino-thieno[2,3-b]pyridines. They found that these compounds exhibit antiproliferative activity, particularly against the phospholipase C enzyme. Modifications at specific positions on the molecule influenced their activity, highlighting the importance of structural features for biological effects (van Rensburg et al., 2017).

Synthesis and Biological Properties

  • Wagner et al. (1993) synthesized a range of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their alkyl esters, demonstrating antianaphylactic activity. This highlights the potential of these compounds in anti-allergic applications (Wagner et al., 1993).

Novel Synthetic Approaches

  • El-Meligie et al. (2020) used 3-amino-4-cyano-2-thiophenecarboxamides as synthons for preparing thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives. This research showcases the versatility of these compounds in synthesizing a variety of heterocyclic structures (El-Meligie et al., 2020).

Photophysical Properties

  • Sung et al. (2018) described the synthesis of fluorescent thieno[3,2-b]pyridine derivatives, demonstrating that their photophysical properties are chemically tunable. This suggests potential applications in optical and electronic materials (Sung et al., 2018).

Antimicrobial Activity

  • Gad-Elkareem et al. (2011) synthesized thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives with antimicrobial activity. This research broadens the scope of these compounds in the development of new antimicrobial agents (Gad-Elkareem et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some thieno[2,3-b]pyridine derivatives have been studied for their potential as fibroblast growth factor receptor inhibitors .

Future Directions

Future research could explore the potential uses of this compound, particularly in the context of its potential biological activities. Further studies could also investigate the synthesis of related compounds, and the effects of different substituents on the properties and activities of these compounds .

properties

IUPAC Name

3-amino-N-[2-(4-fluorophenyl)ethyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4OS/c22-15-3-1-13(2-4-15)7-12-25-20(27)19-18(23)16-5-6-17(26-21(16)28-19)14-8-10-24-11-9-14/h1-6,8-11H,7,12,23H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMFACOTAWNEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(4-fluorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.